4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester typically involves the esterification of 4-Naphthalen-2-yl-4-oxo-butyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
it is likely that similar esterification processes are scaled up for industrial synthesis, involving larger reactors and more efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-Naphthalen-2-yl-4-oxo-butyric acid.
Reduction: Formation of 4-Naphthalen-2-yl-4-hydroxy-butyric acid methyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations, which can modulate biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Naphthalen-2-yl-4-oxo-butyric acid: The parent acid form of the ester.
4-Naphthalen-2-yl-4-hydroxy-butyric acid methyl ester: A reduced form of the ester.
4-Naphthalen-2-yl-4-oxo-butyric acid ethyl ester: An ester with a different alkyl group.
Uniqueness
4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research applications, particularly in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
methyl 4-naphthalen-2-yl-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTZIVCVBFCEBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375046 |
Source
|
Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1590-21-2 |
Source
|
Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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